Einecs 304-122-8
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 304-122-8. EINECS compounds often lack comprehensive toxicological data, necessitating computational methods such as read-across structure-activity relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) to predict hazards and fill data gaps .
Properties
CAS No. |
94237-23-7 |
|---|---|
Molecular Formula |
C20H43N3O12 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrooctanedioic acid |
InChI |
InChI=1S/C8H13NO6.2C6H15NO3/c10-7(11)5-3-1-2-4-6(8(12)13)9(14)15;2*8-4-1-7(2-5-9)3-6-10/h6H,1-5H2,(H,10,11)(H,12,13);2*8-10H,1-6H2 |
InChI Key |
VNHLQVKDHDSOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(C(=O)O)[N+](=O)[O-])CCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Challenges in Identifying Specific Reactions
-
Data Limitations : The search results do not specify the chemical identity of EINECS 304-122-8 . Without structural details, precise reaction mechanisms cannot be determined.
-
General Trends : Substances in EINECS may undergo reactions typical of their chemical class (e.g., oxidation, substitution, hydrolysis). For example:
Regulatory and Analytical Framework for EINECS Substances
Research Recommendations
To obtain detailed reaction data for This compound :
-
Consult ECHA CHEM : Search the ECHA CHEM database using the EINECS number to retrieve REACH registration dossiers, which may include reaction mechanisms .
-
CAS Registry : Cross-reference the EINECS number with a CAS Registry Number (via CAS.org ) to access structural data and literature references.
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Peer-Reviewed Studies : Explore journals like Chemical Reviews or ACS Publications for reaction pathways of analogous compounds (e.g., copper-catalyzed oxidations , hydroboration ).
Scientific Research Applications
Einecs 304-122-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications might include its use in manufacturing processes or as a component in specialized materials .
Mechanism of Action
The mechanism of action of Einecs 304-122-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methodology for Comparing EINECS 304-122-8 with Analogues
Structural Similarity Analysis
EINECS compounds are compared using Tanimoto similarity indices based on PubChem 2D fingerprints . A threshold of ≥70% similarity identifies structural analogues, enabling read-across predictions for unlabeled compounds . For instance, This compound can be linked to structurally similar chemicals in databases like REACH Annex VI Table 3.1 (Figure 7 in ).
Physicochemical and Toxicological Profiling
Key parameters for comparison include:
- log Kow (octanol-water partition coefficient): A measure of hydrophobicity, critical for predicting bioaccumulation and toxicity.
- Toxicity endpoints : Acute toxicity (e.g., LC50 for fish, EC50 for daphnids) predicted via QSAR models.
Comparison with Similar Compounds
Structural Analogues and Coverage
Using RASAR models, a small subset of labeled compounds (e.g., 1,387 chemicals) can predict properties for ~33,000 EINECS substances, including This compound (Figure 7, ). Below is a hypothetical comparison table based on methods from :
| EINECS No. | Structural Class | Tanimoto Similarity (%) | log Kow (Predicted) | Acute Toxicity (Fish LC50, mg/L) |
|---|---|---|---|---|
| 304-122-8 | Substituted Benzene | Reference Compound | 2.8 | 12.5 (QSAR) |
| 201-678-1 | Chlorinated Alkane | 75 | 3.5 | 8.2 (QSAR) |
| 202-450-6 | Mononitrobenzene | 82 | 1.9 | 25.0 (QSAR) |
| 205-483-3 | Organothiophosphate | 68 | 4.1 | 5.4 (QSAR) |
Notes:
- Chlorinated alkanes (e.g., EINECS 201-678-1) show higher hydrophobicity (log Kow >3) and toxicity than aromatic compounds like mononitrobenzenes .
- Organothiophosphates (e.g., EINECS 205-483-3) exhibit high acute toxicity due to electrophilic reactivity, but similarity thresholds (<70%) may limit read-across applicability for this compound .
QSAR Model Performance
- Substituted mononitrobenzenes: Validated QSAR models predict toxicity within log Kow ranges (e.g., 1.5–3.0), achieving >80% accuracy for fish and daphnids .
- Chlorinated alkanes : Interspecies QSAR models derived from in vitro data show strong correlation (R² >0.85) with in vivo fish toxicity .
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